Cas no 1396786-32-5 (6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide)
6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide
- 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide
- 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-N-[2-(2-thienyl)ethyl]-
- VU0493976-1
- 1396786-32-5
- 6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide
- 6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide
- F0696-4797
- AKOS024597523
-
- Inchi: 1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20)
- InChI Key: KFZHMSUTZCWZEU-UHFFFAOYSA-N
- SMILES: C1(C(NCCC2SC=CC=2)=O)=NN=C(N2CCOCC2)C=C1
Computed Properties
- Exact Mass: 318.11504700g/mol
- Monoisotopic Mass: 318.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 95.6Ų
Experimental Properties
- Density: 1.293±0.06 g/cm3(Predicted)
- Boiling Point: 632.8±55.0 °C(Predicted)
- pka: 12.99±0.46(Predicted)
6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0696-4797-2μmol |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-5μmol |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-10μmol |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-20μmol |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-1mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0696-4797-2mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-3mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-4mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0696-4797-5mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0696-4797-10mg |
6-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]pyridazine-3-carboxamide |
1396786-32-5 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide
Introduction to 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide (CAS No. 1396786-32-5)
6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1396786-32-5, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of a morpholine ring, a thiophene moiety, and a pyridazine core contributes to its complex chemical profile, which may underpin its interactions with biological targets.
The morpholine substituent at the 4-position of the morpholin-4-yl group introduces a polar and basic character to the molecule, which can enhance its solubility in aqueous environments and influence its binding affinity to protein targets. This feature is particularly relevant in the design of bioactive molecules that require optimal pharmacokinetic properties. Additionally, the thiophen-2-yl group attached to the N-position via an ethylpyridazine bridge adds another layer of structural complexity. Thiophenes are well-known for their role in various biologically active compounds, including antiviral, antibacterial, and anticancer agents.
The pyridazine core at the 3-carboxamide position further enriches the molecular scaffold, providing multiple sites for functionalization and interaction with biological systems. Pyridazines are frequently encountered in pharmaceuticals due to their ability to engage with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The carboxamide functionality not only enhances the molecule's solubility but also serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide interacts with biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The integration of multiple pharmacophoric elements into a single molecule allows for synergistic effects, potentially leading to enhanced therapeutic efficacy compared to simpler analogs.
In vitro studies have begun to explore the potential applications of this compound in modulating biological pathways relevant to human health. For instance, preliminary data indicate that it may interfere with key enzymes involved in glucose metabolism, making it a candidate for investigating novel strategies against diabetes. Furthermore, its structural features hint at potential anti-inflammatory properties, which could be exploited in the development of treatments for chronic inflammatory conditions.
The synthesis of 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide represents a significant achievement in medicinal chemistry, demonstrating the ability to construct complex molecules with precise architectural features. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. These steps highlight the ingenuity required to assemble such intricate structures while maintaining high yields and purity.
The compound's physicochemical properties have been carefully characterized to ensure its suitability for further development. Parameters such as solubility, stability, and metabolic profiles have been evaluated under various conditions. These assessments are crucial for determining whether the molecule can progress into preclinical studies and ultimately reach clinical trials. The favorable solubility profile observed for this compound suggests that it may be suitable for oral administration, expanding its therapeutic potential.
As research continues to uncover new biological functions and therapeutic targets, compounds like 6-(morpholin-4-yl)-N-2-(thiophen-2-yl)ethylpyridazine-3-carboxamide will play an increasingly important role in drug discovery efforts. The combination of computational modeling with experimental validation provides a robust framework for optimizing these molecules towards clinical applications. Future studies may focus on identifying specific derivatives that exhibit enhanced potency or selectivity while minimizing potential side effects.
The development of novel pharmaceuticals is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 6-(morpholin-4-ylyl)-N--(thiophen--ylyl)ethylpyridazine--3--carboxamide serves as an excellent example of how structural innovation can lead to new therapeutic opportunities. By leveraging advances in synthetic chemistry and biotechnology, researchers are paving the way for more effective treatments that address unmet medical needs.
In conclusion,6-(morpholin--4--ylyl)--N--2--(thiophen--2--ylyl)ethylpyridazine--3--carboxamide (CAS No.--1396786--32--5) represents a promising entity in pharmaceutical research due to its unique structural composition and potential biological activities. Its investigation underscores the importance of integrating multiple pharmacophoric elements into molecular frameworks designed for therapeutic intervention. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties,this compound holds significant promise as a lead structure or inspiration for future drug candidates.
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